molecular formula C22H27ClN2O3 B11009811 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

Cat. No.: B11009811
M. Wt: 402.9 g/mol
InChI Key: MTIHVMSLZUUDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a hydroxyl group, as well as a pyrrole and tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone typically involves multi-step organic synthesis. One common route includes:

    Formation of the Piperidine Ring: Starting with a chlorophenyl ketone, the piperidine ring is formed through a Mannich reaction, involving formaldehyde and a secondary amine.

    Hydroxylation: The piperidine ring is then hydroxylated using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Pyrrole and Tetrahydropyran Introduction: The pyrrole and tetrahydropyran moieties are introduced through a series of substitution reactions, often involving nucleophilic substitution and cyclization steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is a complex organic compound with significant potential in various scientific fields. Its unique structural features, including a piperidine ring and additional functional groups, suggest diverse applications in chemistry, biology, and medicine.

Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its structure allows for further modifications that can lead to the development of novel compounds with enhanced properties.

Biology

Research indicates that this compound may interact with various biological systems, particularly in receptor binding studies. It has shown potential for:

  • TRPC6 Inhibition : Similar compounds have been studied for their ability to inhibit TRPC6 channels, which are implicated in cardiac hypertrophy and pulmonary hypertension .
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially impacting conditions such as mood and anxiety disorders due to its interactions with dopamine and serotonin receptors .

Medicine

This compound is under investigation for its potential therapeutic effects, particularly as:

  • Antipsychotic or Antidepressant Agent : Its structural similarities to known antipsychotic medications suggest it may exhibit similar pharmacological effects .
  • Research in Neuropharmacology : Studies are ongoing to evaluate its efficacy in treating neuropsychological disorders .

Industrial Applications

In the pharmaceutical industry, this compound is useful in the development of new drugs. It serves as a reference compound in analytical chemistry, facilitating the evaluation of new formulations and therapeutic agents.

Recent studies have highlighted various biological activities associated with this compound:

Antitumor Activity

Piperidine derivatives have shown promise in anti-cancer applications. Research indicates effectiveness against various cancer cell lines, suggesting potential for therapeutic development .

Antibacterial Properties

The compound has demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, indicating its potential use in developing antibacterial agents .

Neuropharmacological Effects

Research suggests that piperidine derivatives can act as central nervous system depressants or stimulants depending on dosage, highlighting their versatility in treating neuropsychological conditions .

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an antagonist or agonist at these receptors, modulating their activity and influencing neurotransmission pathways.

Comparison with Similar Compounds

Similar Compounds

    Haloperidol: A well-known antipsychotic that shares the piperidine and chlorophenyl moieties.

    Risperidone: Another antipsychotic with a similar piperidine structure.

    Clozapine: Contains a similar chlorophenyl group but differs in its overall structure.

Uniqueness

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is unique due to its combination of a piperidine ring with both a pyrrole and tetrahydropyran moiety, which may confer distinct pharmacological properties compared to other compounds.

Biological Activity

The compound 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has a complex structure characterized by multiple functional groups, including a piperidine ring and a pyrrolidine moiety. Its molecular formula is C21H23ClN2O2C_{21}H_{23}ClN_2O_2, with a molecular weight of approximately 375.86 g/mol.

The biological activity of this compound primarily involves its interaction with various biological targets, including:

  • TRPC6 Inhibition : Recent studies suggest that compounds similar to this one may inhibit the activity of the Transient Receptor Potential Channel 6 (TRPC6). This channel is implicated in several pathophysiological conditions, including cardiac hypertrophy and pulmonary hypertension .
  • Neurotransmitter Modulation : The compound may also influence neurotransmitter systems, potentially impacting mood and anxiety disorders. The presence of the piperidine group suggests possible interactions with dopamine and serotonin receptors .

Antidiarrheal Properties

The compound is related to known antidiarrheal agents, which may indicate its potential efficacy in treating gastrointestinal disorders. Its structural analogs have shown promise in modulating gut motility and secretion .

Inhibition of Cancer Cell Proliferation

Preliminary data indicate that related compounds exhibit cytotoxic effects on various cancer cell lines. For instance, inhibition of specific signaling pathways involved in cancer progression has been observed .

Study 1: TRPC6 Inhibition

A study investigating the effects of TRPC6 inhibitors found that compounds similar to the one significantly reduced cardiac hypertrophy in animal models. The inhibition of TRPC6 activity was linked to decreased fibrosis and improved cardiac function .

Study 2: Antidepressant Effects

Another investigation focused on the antidepressant potential of related piperidine derivatives. Results indicated that these compounds could enhance serotonin levels in the brain, suggesting their utility in treating depression .

Data Table: Summary of Biological Activities

Activity Effect Reference
TRPC6 InhibitionReduces cardiac hypertrophy
AntidiarrhealModulates gut motility
Cytotoxicity in Cancer CellsInhibits proliferation
Neurotransmitter ModulationEnhances serotonin levels

Properties

Molecular Formula

C22H27ClN2O3

Molecular Weight

402.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(4-pyrrol-1-yloxan-4-yl)ethanone

InChI

InChI=1S/C22H27ClN2O3/c23-19-5-3-18(4-6-19)22(27)7-13-24(14-8-22)20(26)17-21(9-15-28-16-10-21)25-11-1-2-12-25/h1-6,11-12,27H,7-10,13-17H2

InChI Key

MTIHVMSLZUUDJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.